![molecular formula C16H13NO2S2 B381518 2-[(E)-2-thiophen-2-ylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one CAS No. 278176-63-9](/img/structure/B381518.png)
2-[(E)-2-thiophen-2-ylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one
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Description
2-[(E)-2-thiophen-2-ylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C16H13NO2S2 and its molecular weight is 315.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(E)-2-thiophen-2-ylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(E)-2-thiophen-2-ylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Anticancer Properties
The compound’s unique structure, incorporating both thiadiazole and chromene moieties, makes it a promising candidate for antitumor and anticancer research. The presence of the toxophoric N–C–S moiety in thiadiazoles has been associated with inhibiting bacterial and cancer cell proliferation . Researchers can investigate its potential as an antitumor agent by studying its effects on cell lines and tumor models.
Antioxidant Activity
Thiadiazolo[3,2-a]pyrimidines have demonstrated antioxidant properties . This compound’s structure may contribute to scavenging free radicals and protecting cells from oxidative stress. Researchers can explore its antioxidant potential through in vitro and in vivo assays.
Antimicrobial Applications
Thiadiazolo[3,2-a]pyrimidines have shown antimicrobial activity . Investigating the compound’s effects against bacteria, fungi, and other pathogens could lead to novel antimicrobial agents.
Analgesic Properties
Some thiadiazolo[3,2-a]pyrimidines exhibit analgesic activity . Researchers can explore whether this compound has pain-relieving effects, potentially contributing to the development of new analgesics.
Antiglycation Agents
The compound’s potential as an antiglycation agent is worth investigating . Glycation plays a role in various diseases, including diabetes and aging-related complications. Researchers can explore whether this compound inhibits glycation processes.
Neurological Applications
Given the importance of chromenes in treating neurological diseases, this compound’s chromene moiety may hold promise . Researchers can explore its effects on neurodegenerative conditions such as Parkinson’s disease, Alzheimer’s disease, and Down’s syndrome.
properties
IUPAC Name |
2-[(E)-2-thiophen-2-ylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c18-16-14-11-5-1-2-6-12(11)21-15(14)17-13(19-16)8-7-10-4-3-9-20-10/h3-4,7-9H,1-2,5-6H2/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWKMWIDDXVTBP-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C=CC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)/C=C/C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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